molecular formula C18H13FN2O3 B5019533 1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5019533
M. Wt: 324.3 g/mol
InChI Key: RBKBUIPTTXFLBP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that possesses a unique structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, which play a crucial role in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and inhibit the replication of HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its activity against specific diseases.

Future Directions

There are several future directions for the research on 1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Some of these include:
1. Further investigation of its mechanism of action to optimize its activity against specific diseases.
2. Development of novel derivatives of this compound with improved activity and selectivity.
3. Investigation of its activity against other diseases, such as Parkinson's disease and multiple sclerosis.
4. Development of new drug delivery systems to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicinal chemistry. Its unique structure and potent activity against various diseases make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its activity against specific diseases.

Synthesis Methods

The synthesis of 1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of benzylamine, ethyl acetoacetate, and 4-fluorobenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.

Scientific Research Applications

1-benzyl-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in medicinal chemistry. Researchers have investigated its activity against various diseases, including cancer, Alzheimer's disease, and HIV.

properties

IUPAC Name

(5E)-1-benzyl-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c19-14-8-6-12(7-9-14)10-15-16(22)20-18(24)21(17(15)23)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKBUIPTTXFLBP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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